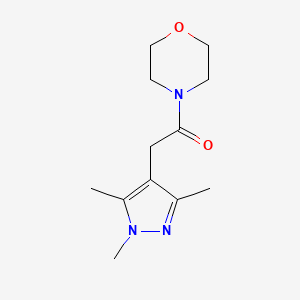![molecular formula C14H16N2O3 B7505460 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione, also known as MPTP, is a pyrimidine derivative that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of complex I of the mitochondrial electron transport chain, which has led to its use as a tool in studying Parkinson's disease and other neurodegenerative disorders. In
Mecanismo De Acción
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione is a potent inhibitor of complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, which can lead to oxidative stress and cell death. The metabolism of this compound to MPP+ in the brain also contributes to its neurotoxic effects.
Biochemical and Physiological Effects
This compound has been shown to cause a decrease in ATP production and an increase in ROS generation, leading to oxidative stress and cell death. In the brain, this compound is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione as a tool in scientific research has several advantages, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. However, there are also limitations to its use, including the fact that it is a potent neurotoxin that can be dangerous if mishandled.
Direcciones Futuras
There are several future directions for research involving 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione. One area of interest is the development of new drugs that can selectively target complex I of the mitochondrial electron transport chain, without the neurotoxic effects of this compound. Another area of interest is the use of this compound as a tool in studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the mechanisms of this compound-induced neurotoxicity, with the aim of developing new treatments for Parkinson's disease and other neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione involves the reaction of 4-methylphenol with ethyl 2-cyanoacetate to form ethyl 2-(4-methylphenoxy)acetate. This intermediate is then reacted with guanidine to form the pyrimidine ring, which is subsequently hydrolyzed to yield this compound. The overall yield of this synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione has been widely used as a tool in scientific research, particularly in the study of Parkinson's disease. This compound is metabolized in the brain to form MPP+, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease. This has led to the use of this compound as a model for Parkinson's disease in animal studies.
Propiedades
IUPAC Name |
1,3-dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-4-6-12(7-5-10)19-9-11-8-13(17)16(3)14(18)15(11)2/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZTXXMTAFUTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1H-indol-3-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7505379.png)




![N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7505417.png)




![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)



